molecular formula C16H13N3O2 B5056973 N-phenyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

N-phenyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No. B5056973
M. Wt: 279.29 g/mol
InChI Key: WOXZWSXUKDZODQ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-oxadiazole compound would depend on its exact structure and substituents. For example, the compound N-ISOPROPYL-N-PHENYL-2-(5-PHENYL-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)ACETAMIDE has a molecular weight of 353.446 .

Mechanism of Action

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Safety and Hazards

The safety and hazards of a specific 1,2,4-oxadiazole compound would depend on its exact structure and substituents. For example, the compound 5-Phenyl-1,3,4-oxadiazole-2-propionic acid has hazard statements H302 - H319 .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents .

properties

IUPAC Name

N-phenyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-15(17-13-9-5-2-6-10-13)11-14-18-16(21-19-14)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXZWSXUKDZODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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